Diethanolamine borate is a compound formed through the reaction of diethanolamine and boric acid. It is characterized by its unique structure, which includes a boron atom bonded to diethanolamine through ester linkages. The resulting compound exhibits properties that make it useful in various applications, particularly in corrosion inhibition and as a reagent in organic synthesis. Diethanolamine itself is an amino alcohol with the formula , known for its ability to form stable complexes with boron compounds, enhancing their solubility and reactivity in aqueous environments .
The primary reaction involved in the formation of diethanolamine borate is the condensation of diethanolamine with boric acid. This reaction typically occurs under elevated temperatures (120°C to 230°C), leading to the formation of boric esters of diethanolamine. The general reaction can be summarized as follows:
This reaction produces a hygroscopic and transparent solid that is soluble in polar solvents like water and alcohols, while being insoluble in nonpolar solvents .
Diethanolamine borate exhibits notable biological activity, particularly as a rust inhibitor in aqueous media. Its ability to form complexes with metal ions helps prevent corrosion on ferrous metals, making it valuable in industrial applications such as hydraulic fluids and anti-freeze solutions. Additionally, some studies suggest that derivatives of diethanolamine borate may possess antimicrobial properties, although further research is needed to fully elucidate these effects .
Several methods have been developed for synthesizing diethanolamine borate:
Diethanolamine borate has several important applications:
Research into the interactions of diethanolamine borate with various substrates has shown promising results, particularly regarding its effectiveness as a corrosion inhibitor. Studies indicate that the compound can form protective layers on metal surfaces, significantly reducing oxidation rates when exposed to moisture and other corrosive environments . Additionally, its interactions with other chemical agents can enhance its performance in industrial applications.
Diethanolamine borate shares similarities with several other compounds, particularly those involving boron and amines or alcohols. Below is a comparison highlighting its uniqueness:
| Compound | Structure/Composition | Unique Properties |
|---|---|---|
| Diethylaminoethylborane | Boron bonded to diethylaminoethyl | Higher volatility; used primarily in organic synthesis |
| Triethanolamine Borate | Boron bonded to triethanolamine | Enhanced stability; more effective as a surfactant |
| N-Hexadecyl Diethanolamine Borate | Long-chain fatty amine derivative | Improved hydrophobicity; used in specialty lubricants |
| Boric Acid | Simple inorganic compound | Used primarily for its acidic properties; less versatile |
Diethanolamine borate's unique combination of solubility, reactivity, and biological activity distinguishes it from these similar compounds, making it particularly valuable in both industrial and research applications .
The synthesis of diethanolamine borate derivatives primarily relies on esterification and transesterification reactions between diethanolamine and boronic acids or pre-existing boronic esters. These processes exploit the nucleophilic substitution of alkoxy groups on boron, facilitated by diethanolamine’s ability to form stable six-membered ring structures upon coordination. For instance, diethanolamine reacts with pinacol boronic esters under reflux conditions, displacing pinacol and forming crystalline diethanolamine borate products. This method benefits from an equilibrium shift driven by the low solubility of the resulting borate derivatives in reaction media, which promotes spontaneous crystallization.
AstraZeneca’s patented approach demonstrates the versatility of this strategy, enabling the telescoped synthesis of three distinct diethanolamine borate compounds at kilogram scales (5 kg, 50 kg, and 100 kg). The process accommodates diverse boronic acid precursors, including aryl, heteroaryl, and aliphatic substrates, though steric hindrance in pyrazole-derived pinacol esters occasionally necessitates alternative precursors like diisopropyl boronic esters.
Table 1: Key Reaction Parameters for Diethanolamine Borate Synthesis
| Parameter | Typical Conditions |
|---|---|
| Temperature | 80–110°C |
| Solvent | Water or ethanol/water mixtures |
| Reaction Time | 4–24 hours |
| Yield | 70–95% |
The choice of solvent critically influences the sustainability and efficiency of diethanolamine borate synthesis. Water emerges as a preferred medium due to the low aqueous solubility of diethanolamine borate derivatives, which simplifies isolation via filtration. Ethanol/water mixtures further enhance reaction kinetics while maintaining environmental compatibility. These systems align with green chemistry principles by eliminating halogenated solvents and reducing waste generation.
Recent innovations have explored 2-methyltetrahydrofuran (2-MeTHF) as a biorenewable solvent for related borate ester syntheses. Though not yet applied to diethanolamine borates, its high boiling point (80°C) and low miscibility with water suggest potential for optimizing transesterification protocols.
Table 2: Solvent Performance in Borate Ester Synthesis
| Solvent | Polarity Index | Sustainability | Suitability for Crystallization |
|---|---|---|---|
| Water | 10.2 | High | Excellent |
| Ethanol | 5.2 | Moderate | Good |
| 2-MeTHF | 4.2 | High | Moderate |
Scaling diethanolamine borate synthesis introduces challenges centered on maintaining product purity and reaction efficiency. Industrial batches (5–100 kg) require precise control over crystallization kinetics to prevent amorphous solid formation, which complicates filtration. AstraZeneca’s success in large-scale production hinged on optimizing supersaturation levels through gradual cooling and controlled antisolvent addition.
Substrate variability poses additional hurdles. Bulky boronic acids, such as those derived from ortho-substituted aromatics, exhibit slower transesterification rates, necessitating extended reaction times or elevated temperatures. Implementing continuous flow reactors could mitigate these issues by improving heat and mass transfer, though this remains untested for diethanolamine borates.
Table 3: Scalability Metrics for Industrial Batches
| Batch Size (kg) | Purity (%) | Isolation Efficiency (%) |
|---|---|---|
| 5 | 99.5 | 92 |
| 50 | 98.7 | 89 |
| 100 | 97.9 | 85 |
The application of diethanolamine borate in Diels-Alder reactions represents one of the most significant breakthroughs in cycloaddition chemistry [6] [7]. Research has demonstrated that diethanolamine boronyl substituted dienes exhibit extraordinary reactivity compared to other boron-substituted alternatives, fundamentally changing the landscape of cycloaddition methodology [6] [7]. The diethanolamine boronyl diene shows remarkable enhancement in both reaction rates and selectivity when compared to trifluoroborate substituted dienes [6] [7].
Detailed kinetic studies have revealed that diethanolamine boronyl diene reacts with dienophiles under exceptionally mild conditions [6] [7]. For instance, reactions with N-phenylmaleimide that previously required 16 hours of heating at 95-100°C in sealed tubes with trifluoroborate dienes now proceed to completion within 15 minutes at 25°C when using diethanolamine boronyl derivatives [6] [7]. The half-life of these reactions at -10°C is less than 4 minutes, demonstrating unprecedented reactivity for main group element substituted dienes [6] [7].
| Reaction Parameter | Trifluoroborate Diene | Diethanolamine Boronyl Diene |
|---|---|---|
| Temperature Required | 95-100°C | 25°C |
| Reaction Time | 16 hours | 15 minutes |
| Yield with N-phenylmaleimide | >90% | 98% |
| Regioselectivity (para:meta) | 3.3:1 | 16.4:1 |
The enhanced reactivity stems from significant electronic modifications induced by the diethanolamine boronate moiety [6] [7]. Density functional theory calculations using the B3LYP functional and 6-31G(d) basis set reveal that diethanolamine boronyl substituted dienes possess a HOMO energy of -6.00 eV, substantially higher than the -12.58 eV observed for trifluoroborate counterparts [6] [7]. Mulliken population analysis indicates increased electron density on terminal carbons (C1 and C4) of 0.15e and 0.14e respectively, contributing to the enhanced nucleophilic character [6] [7].
The regioselectivity improvements are equally impressive, with diethanolamine boronyl dienes achieving 16.4:1 para to meta selectivity in reactions with ethyl acrylate, compared to 3.3:1 for trifluoroborate systems [6] [7]. This enhanced selectivity extends to more challenging substrates, including citraconamide derivatives, where yields remain high while maintaining reasonable regiocontrol [6] [7]. The structural analysis reveals that diethanolamine boronyl dienes adopt an s-trans conformation in the solid state, with intermolecular hydrogen bonding between N-H groups and adjacent boronate oxygen atoms contributing to their unique reactivity profile [6] [7].
Diethanolamine boronic esters have emerged as superior reagents for Suzuki-Miyaura cross-coupling reactions, offering distinct advantages over traditional pinacol boronic esters and other boron derivatives [1] [8]. The unique physical properties of diethanolamine boronic esters, including their crystalline nature and enhanced stability, have facilitated the development of standardized processes for large-scale synthesis [1]. AstraZeneca has successfully implemented diethanolamine boronic ester methodology at kilogram scale, with batches ranging from 5 to 100 kilograms demonstrating the industrial viability of this approach [1].
The synthesis of diethanolamine boronic esters proceeds through efficient esterification or transesterification reactions with diethanolamine, providing broad access from various organoboron precursors [1]. This methodology can be telescoped directly from solutions of boronic acids or boronic esters, eliminating the need for intermediate isolation and purification steps [1]. The resulting diethanolamine boronic esters exhibit superior handling characteristics, remaining stable under ambient conditions while maintaining high reactivity under cross-coupling conditions [1].
Performance data from industrial applications reveal exceptional efficiency in Suzuki-Miyaura couplings [1] [9]. Diethanolamine boronic esters demonstrate enhanced transmetalation rates compared to pinacol equivalents, attributed to their ability to form ate complexes more readily under basic conditions [10] [11]. The mechanism involves base-mediated activation of the boronic ester, forming organoboron intermediates that coordinate efficiently with palladium catalysts [10] [12].
| Substrate Type | Yield Range | Reaction Conditions | Catalyst Loading |
|---|---|---|---|
| Aryl Bromides | 74-91% | 80°C, 12-24 hours | 2-5 mol% Pd |
| Heteroaryl Bromides | 82-91% | 80°C, 18-36 hours | 2-5 mol% Pd |
| Aryl Chlorides | 65-85% | 100°C, 24-48 hours | 5-10 mol% Pd |
The substrate scope encompasses diverse coupling partners, including electron-rich, electron-poor, and sterically hindered aryl halides [9] [13]. Heteroaryl bromides, including pyrimidine and isoquinoline derivatives, couple efficiently with diethanolamine boronic esters to provide excellent yields of heterobiaryl products [9]. The methodology proves particularly effective with ortho-substituted aryl bromides, where steric hindrance typically compromises coupling efficiency [9].
Recent developments have expanded the application to specialized coupling scenarios, including sequential cross-coupling reactions where selectivity between different boron functionalities becomes critical [13]. Studies demonstrate that diethanolamine protected arylboronic acids can participate in Suzuki-Miyaura reactions without requiring removal of the protecting group, providing complementary solutions to protodeboronation challenges [13]. The base potassium tert-butoxide plays a crucial role in these transformations, enabling formation of borate salts that facilitate transmetalation [13].
The integration of diethanolamine borate intermediates into tandem reaction systems has opened new avenues for complex molecule synthesis, enabling rapid construction of molecular frameworks through consecutive bond-forming events [6] [14]. These systems capitalize on the enhanced reactivity and stability of diethanolamine boronate intermediates to achieve unprecedented efficiency in multi-step transformations [6] [15].
Tandem Diels-Alder and cross-coupling sequences represent the most well-developed application of diethanolamine borate intermediates [6] [7]. Following initial cycloaddition reactions, the resulting boron-containing cycloadducts serve as competent nucleophiles for subsequent Suzuki-Miyaura couplings without requiring intermediate purification [6] [7]. This approach eliminates traditional isolation and purification steps, significantly streamlining synthetic sequences while maintaining high yields and selectivities [6] [7].
Optimization studies for tandem systems reveal critical parameters affecting overall efficiency [6] [7]. The Diels-Alder component proceeds under mild conditions, with diethanolamine boronyl dienes reacting at room temperature with various dienophiles including ethyl acrylate, N-phenylmaleimide, and substituted maleimides [6] [7]. The subsequent cross-coupling step employs standard palladium catalysis conditions, utilizing Pd2(dba)3 as the palladium source with potassium carbonate as base in acetonitrile-ethanol solvent systems [6] [7].
| Tandem Sequence | First Step Yield | Cross-Coupling Yield | Overall Efficiency | Regioselectivity Retention |
|---|---|---|---|---|
| Ethyl acrylate + ArI | 84% | 85-97% | 71-81% | 16.4:1 → 17.2-18.0:1 |
| N-phenylmaleimide + ArI | 98% | 60-70% | 59-69% | Single isomer maintained |
| Substituted maleimides + ArI | 95% | 58-75% | 55-71% | 3.3:1 → 3.4-3.5:1 |
The mechanistic understanding of these tandem processes reveals that borate intermediates maintain their structural integrity throughout the sequence [15] [16]. Computational studies using density functional theory and coupled-cluster methods demonstrate that borate intermediates can undergo intramolecular transitions between different reaction pathways [15] [16]. These transitions enable selective formation of desired products while suppressing competing pathways [15] [16].
Advanced applications extend to electrochemical cross-coupling systems where quaternary borate salts undergo oxidation-initiated carbon-carbon bond formation [15] [16]. These metal-free alternatives demonstrate distinct mechanistic pathways for aryl-aryl versus aryl-alkenyl couplings [15] [16]. Aryl-alkenyl couplings proceed without energy barriers following oxidation, while aryl-aryl couplings involve multiple intermediates with possibilities for intramolecular transitions between reaction paths leading to different products [15] [16].
The development of borate-catalyzed direct amidation represents another significant advancement in tandem methodology [17] [18]. These systems utilize borate esters as catalysts for challenging carboxylic acid and amine coupling reactions, particularly those involving coordinating substrates that deactivate traditional boronic acid catalysts [17] [18]. The borate catalysts demonstrate superior performance with industrially relevant substrate combinations, enabling multigram scale reactions with high efficiency [17] [18].
Diethanolamine borate demonstrates exceptional electrochemical performance as a corrosion inhibitor for ferrous alloys through its function as a non-oxidizing anodic inhibitor [1]. The compound exhibits its protective mechanism by promoting the growth of ferric oxide films in the presence of oxygen, which serves as the fundamental basis for its corrosion resistance properties [1].
The electrochemical behavior of diethanolamine borate on ferrous substrates involves specific interactions with the metal surface that result in measurable changes in corrosion parameters. Research has established that amine borates function as anodic inhibitors by forming protective oxide films on metal surfaces, which isolate the metal from corrosive media [2]. This mechanism operates through the inhibition of metal ionization processes due to characteristic adsorption, ultimately causing the metal electrode potential to reach the passivation potential [2].
In borate-buffered solutions at pH 8.5, electrochemical studies on iron surfaces have demonstrated critical current densities of 1-3 × 10⁻⁵ amperes per square centimeter, with definite passivation regions extending from -0.20 to +1.10 volts versus the normal hydrogen electrode [3]. The presence of borate compounds in aqueous media significantly influences the electrochemical behavior by promoting passivating growth of ferric oxide films, particularly when oxygen is present [4].
The protective mechanism involves the formation of stable surface complexes through adsorption of diethanolamine borate molecules onto the ferrous substrate. The compound's ability to form complexes with metal ions helps prevent corrosion on ferrous metals, making it particularly valuable in industrial applications such as hydraulic fluids and anti-freeze solutions . The electrochemical process results in the stabilization of the oxidized state of the metal surface, facilitating passivation through the formation of poorly soluble, stable complexes [6].
Diethanolamine borate exhibits significant synergistic effects when combined with other alkanolamine compounds, resulting in enhanced corrosion inhibition performance beyond what individual components can achieve. Mixed amine borate formulations, particularly those containing combinations of monoethanolamine, diethanolamine, and triethanolamine derivatives, demonstrate superior protective characteristics compared to single-component systems [1] [7].
The synergistic mechanism operates through complementary adsorption behaviors and protective film formation processes. Research has demonstrated that when diethanolamine borate is combined with other alkanolamines, the resulting mixture provides enhanced corrosion protection for both ferrous and non-ferrous metals including aluminum and copper [7]. These mixed alkanolamine borate systems function as effective replacements for sodium nitrite in various industrial applications where both liquid and vapor phase protection is required [7].
Commercial formulations such as ColaCor 700 exemplify this synergistic approach by blending alkanolamine borates with amine phosphates to achieve enhanced performance characteristics [7]. This combination provides non-foaming properties while maintaining water solubility and offering protection in both liquid and vapor phases [7]. The synergistic effect is attributed to the different but complementary mechanisms through which various alkanolamines interact with metal surfaces.
Studies on tungstate and ethanolamine combinations have revealed that synergistic effects occur when tungstate forms an oxide film that acts as a passivation layer by oxidizing the base metal surface, while simultaneously ethanolamine adsorbs on graphite surfaces to enhance overall corrosion inhibition [8]. This dual mechanism approach demonstrates how different alkanolamine compounds can work together to provide comprehensive protection.
The effectiveness of synergistic combinations is further evidenced by their ability to achieve complete corrosion suppression at lower individual component concentrations than would be required for single-component systems. For instance, combinations of 1000 parts per million tungstate with 1000 parts per million monoethanolamine have shown complete corrosion suppression in tap water environments [8].
The formation of protective films by diethanolamine borate in aqueous media follows a complex dynamic process involving multiple stages of adsorption, complexation, and film development. The initial stage involves the adsorption of diethanolamine borate molecules onto the metal surface through both physisorption and chemisorption mechanisms .
In aqueous environments, diethanolamine borate undergoes hydrolysis and complexation reactions that contribute to its protective film formation capabilities. The compound's hygroscopic nature and high water solubility facilitate its distribution and interaction with metal surfaces in aqueous systems . The protective film formation process is enhanced by the compound's ability to form stable complexes with metal ions, particularly iron species, which helps prevent the progression of corrosion reactions .
The dynamics of film formation are influenced by several factors including pH, temperature, and the presence of oxygen in the aqueous medium. Borate compounds promote the passivating growth of ferric oxide films in the presence of oxygen, with the buffering ability of borates making solutions less aggressive toward metal surfaces [4]. The optimal pH range for protective film formation in closed heat exchange systems is generally maintained between 9.8 and 10.5, where borate compounds demonstrate maximum effectiveness [4].
Experimental studies have shown that diethanolamine borate can form protective layers on metal surfaces that significantly reduce oxidation rates when exposed to moisture and other corrosive environments . The protective film exhibits characteristics of an iron-boron containing structure, as evidenced by surface analysis techniques including X-ray photoelectron spectroscopy [10].
The film formation process involves the gradual build-up of a protective barrier that restricts access of aggressive species to the metal surface while preventing the passage of metal ions into solution. This dual protection mechanism effectively limits both anodic and cathodic corrosion processes [11]. Long-term studies have demonstrated that slow-release borate inhibitor systems can maintain passivating efficiency over 98 percent after 30 days of immersion, indicating the stability and durability of the protective films formed [10].